Cas no 500731-91-9 ((3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester)

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is a key intermediate in the synthesis of fluvastatin, a statin-class drug used to lower cholesterol. This compound features a protected diol group as an acetonide and a tert-butyl ester moiety, enhancing stability and facilitating selective reactivity during synthetic processes. The (3R,5S) stereochemistry ensures high enantiopurity, critical for the pharmacological efficacy of the final product. Its well-defined structure allows for precise control in downstream reactions, making it valuable for research and pharmaceutical manufacturing. The tert-butyl ester group also improves solubility in organic solvents, streamlining purification and handling. This intermediate is particularly useful for scalable, efficient fluvastatin production.
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester structure
500731-91-9 structure
商品名:(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
CAS番号:500731-91-9
MF:C31H38FNO4
メガワット:507.63600
CID:933189
PubChem ID:10164383

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester 化学的及び物理的性質

名前と識別子

    • (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
    • (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
    • (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dim
    • 500731-91-9
    • tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
    • SCHEMBL13625385
    • インチ: InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1
    • InChIKey: QGKLFNQKKUKAQS-KAAYJFPCSA-N
    • ほほえんだ: CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F

計算された属性

  • せいみつぶんしりょう: 507.27800
  • どういたいしつりょう: 507.27848686g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 37
  • 回転可能化学結合数: 8
  • 複雑さ: 798
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.4

じっけんとくせい

  • PSA: 49.69000
  • LogP: 7.68350

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F601260-2mg
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
500731-91-9
2mg
$ 104.00 2023-09-07
TRC
F601260-5mg
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
500731-91-9
5mg
$ 127.00 2023-09-07
TRC
F601260-10mg
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
500731-91-9
10mg
$ 236.00 2023-09-07
TRC
F601260-25mg
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
500731-91-9
25mg
$569.00 2023-05-18
TRC
F601260-50mg
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
500731-91-9
50mg
$1005.00 2023-05-18

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester 関連文献

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Esterに関する追加情報

Latest Research Insights on (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS: 500731-91-9)

The compound (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS: 500731-91-9) has garnered significant attention in recent years due to its role as a key intermediate in the synthesis of fluvastatin, a widely used cholesterol-lowering drug. Fluvastatin belongs to the statin class of medications, which function as HMG-CoA reductase inhibitors, effectively reducing low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia. The specific stereochemistry of this intermediate, (3R,5S), is crucial for the biological activity of the final drug product, making its synthesis and characterization a focal point of ongoing research.

Recent studies have explored innovative synthetic routes to produce (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester with higher yields and improved enantiomeric purity. One notable advancement involves the use of asymmetric catalysis to achieve the desired stereochemistry at the 3 and 5 positions. Researchers have reported success with chiral auxiliaries and organocatalysts, which minimize the formation of undesired stereoisomers. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, have been investigated to enhance the sustainability of the production process.

Another area of research focuses on the characterization and stability of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester under various conditions. Advanced analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to ensure the compound's purity and structural integrity. Stability studies have revealed that the acetonide protecting group effectively shields the sensitive hydroxy groups during synthesis, but careful control of temperature and humidity is necessary to prevent degradation.

The pharmacological implications of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester extend beyond its role as a synthetic intermediate. Recent in vitro studies have investigated its potential as a precursor for novel statin derivatives with enhanced therapeutic profiles. For instance, modifications to the tert-butyl ester moiety have been explored to improve bioavailability and reduce side effects. These efforts align with the broader trend in drug development to optimize existing therapeutics through structural refinements.

In conclusion, (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester remains a compound of great interest in the pharmaceutical industry, with ongoing research aimed at refining its synthesis, ensuring its stability, and exploring its potential for derivative development. The advancements in asymmetric synthesis and green chemistry, coupled with rigorous analytical characterization, underscore the compound's importance in the production of effective and safe cholesterol-lowering medications. Future studies are expected to further elucidate its role in the development of next-generation statins.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司